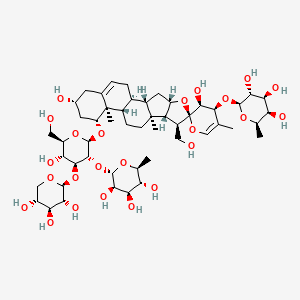
parisyunnanoside H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parisyunnanoside H is a steroidal saponin isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis . Steroidal saponins are a class of naturally occurring glycosides that have a steroidal aglycone and one or more sugar moieties. This compound has been studied for its various biological activities, including cytotoxic and antiviral properties .
Vorbereitungsmethoden
Parisyunnanoside H is typically isolated from the dried rhizomes of Paris polyphylla var. yunnanensis. The rhizomes are pulverized and extracted with a mixture of ethanol and water (70:30, v/v) at room temperature. The combined extracts are then concentrated to afford the crude extract . Further purification involves the use of silica gel, ODS silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the compound .
Analyse Chemischer Reaktionen
Parisyunnanoside H, like other steroidal saponins, can undergo various chemical reactions, including:
Oxidation: Steroidal saponins can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups in the saponin structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the structure-activity relationships of steroidal saponins.
Medicine: Due to its cytotoxic properties, it is being investigated for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of Parisyunnanoside H involves its interaction with cellular membranes. Steroidal saponins are known to disrupt cell membranes, leading to cell lysis and death. This cytotoxic effect is particularly useful in targeting cancer cells. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with the viral envelope .
Vergleich Mit ähnlichen Verbindungen
Parisyunnanoside H is unique among steroidal saponins due to its specific structure and biological activities. Similar compounds include:
Parisyunnanoside G: Another steroidal saponin isolated from the same plant, with similar cytotoxic properties.
Polyphyllin D: A well-known steroidal saponin with potent anticancer activity.
This compound stands out due to its specific cytotoxic and antiviral activities, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C50H78O24 |
|---|---|
Molekulargewicht |
1063.1 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[(1'S,2R,2'S,3S,4S,4'S,7'R,8'R,9'S,12'S,13'R,14'R,16'R)-3,16'-dihydroxy-7'-(hydroxymethyl)-5,9',13'-trimethyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[3,4-dihydropyran-2,6'-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene]-14'-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C50H78O24/c1-17-15-66-50(43(64)40(17)71-45-38(62)35(59)31(55)18(2)67-45)25(13-51)30-27(74-50)12-24-22-7-6-20-10-21(53)11-29(49(20,5)23(22)8-9-48(24,30)4)70-47-42(73-46-39(63)36(60)32(56)19(3)68-46)41(34(58)28(14-52)69-47)72-44-37(61)33(57)26(54)16-65-44/h6,15,18-19,21-47,51-64H,7-14,16H2,1-5H3/t18-,19+,21-,22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+/m1/s1 |
InChI-Schlüssel |
BQKCPSHXKGIVAU-YLUVRYELSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3C[C@@H](CC4=CC[C@@H]5[C@@H]([C@@]34C)CC[C@]6([C@H]5C[C@H]7[C@@H]6[C@@H]([C@]8(O7)[C@H]([C@H](C(=CO8)C)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)C)O)O)O)O)CO)C)O)CO)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC(CC4=CCC5C(C34C)CCC6(C5CC7C6C(C8(O7)C(C(C(=CO8)C)OC9C(C(C(C(O9)C)O)O)O)O)CO)C)O)CO)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
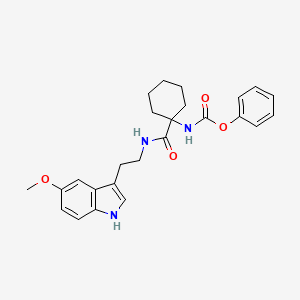
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
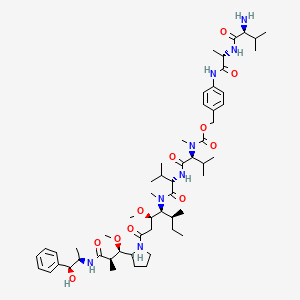
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
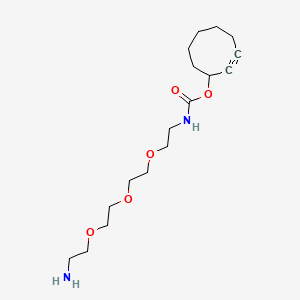
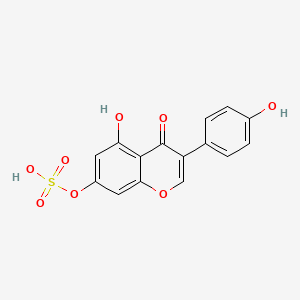
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
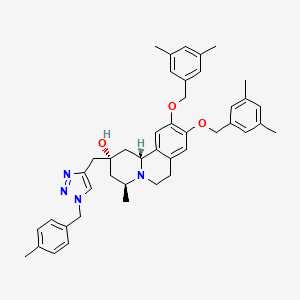
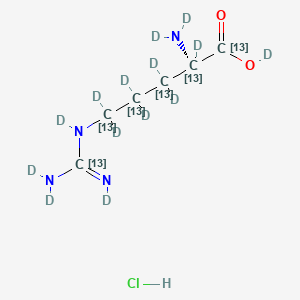
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
